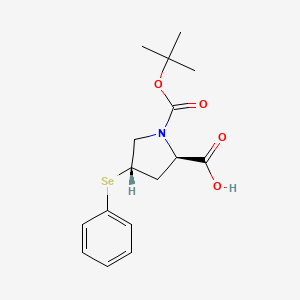
(2R,4S)-1-(tert-Butoxycarbonyl)-4-(phenylselanyl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-1-(tert-Butoxycarbonyl)-4-(phenylselanyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenylselanyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-(tert-Butoxycarbonyl)-4-(phenylselanyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butoxycarbonyl chloride, and phenylselenyl chloride.
Protection of Pyrrolidine: The pyrrolidine nitrogen is protected using tert-butoxycarbonyl chloride under basic conditions to form the N-tert-butoxycarbonyl pyrrolidine.
Introduction of Phenylselanyl Group: The protected pyrrolidine is then reacted with phenylselenyl chloride in the presence of a base to introduce the phenylselanyl group at the 4-position.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
(2R,4S)-1-(tert-Butoxycarbonyl)-4-(phenylselanyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the phenylselanyl group can yield the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学研究应用
(2R,4S)-1-(tert-Butoxycarbonyl)-4-(phenylselanyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
作用机制
The mechanism of action of (2R,4S)-1-(tert-Butoxycarbonyl)-4-(phenylselanyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The phenylselanyl group can participate in redox reactions, influencing the activity of enzymes or receptors. The pyrrolidine ring provides structural rigidity, allowing the compound to fit into specific binding sites and exert its effects.
相似化合物的比较
Similar Compounds
(2R,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a phenylselanyl group.
(2R,4S)-1-(tert-Butoxycarbonyl)-4-(methylselanyl)pyrrolidine-2-carboxylic acid: Similar structure but with a methylselanyl group instead of a phenylselanyl group.
Uniqueness
The presence of the phenylselanyl group in (2R,4S)-1-(tert-Butoxycarbonyl)-4-(phenylselanyl)pyrrolidine-2-carboxylic acid provides unique redox properties and potential biological activities that are not observed in its analogs with different substituents. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C16H21NO4Se |
|---|---|
分子量 |
370.3 g/mol |
IUPAC 名称 |
(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylselanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO4Se/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)22-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 |
InChI 键 |
QDYWERQJWTULDP-QWHCGFSZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)[Se]C2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)[Se]C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


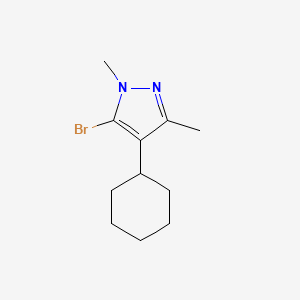

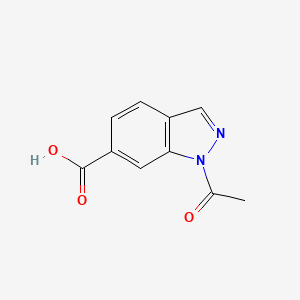
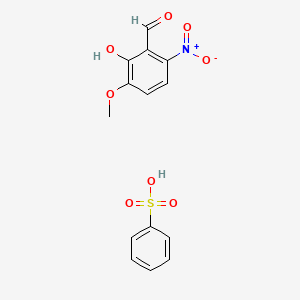
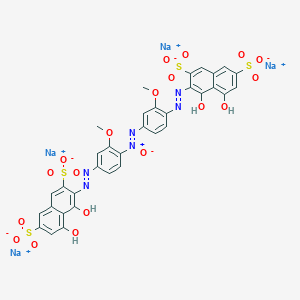

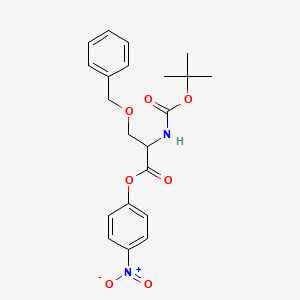
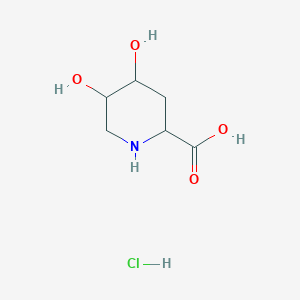
![3-[(4-Methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B14793069.png)
![ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14793070.png)
![Tert-butyl 3-[2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoylamino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoate](/img/structure/B14793071.png)
![4-[3-(1,3-dioxoisoindol-2-yl)propoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14793073.png)
![3-(2-Chloro-4-methylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14793079.png)
![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14793083.png)
